molecular formula C11H14N2O B1482019 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098106-24-0

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1482019
CAS No.: 2098106-24-0
M. Wt: 190.24 g/mol
InChI Key: AZDFKTFVVXTDNM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically classified as a substituted pyrazole derivative bearing the Chemical Abstracts Service registry number 2098106-24-0. The compound's molecular formula is C₁₁H₁₄N₂O, corresponding to a molecular weight of 190.24 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the name clearly indicates the presence of two cyclopropyl substituents at positions 3 and 5 of the pyrazole ring, with an acetaldehyde group attached to the nitrogen atom at position 1 of the heterocycle.

The structural identity of this compound can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System code is documented as O=CCN1N=C(C2CC2)C=C1C3CC3, which provides a linear representation of the molecular structure. The compound belongs to the broader category of heterocyclic compounds, specifically within the pyrazole family, which are five-membered rings containing two adjacent nitrogen atoms. The presence of cyclopropyl groups introduces additional ring strain and unique geometric constraints that influence the compound's chemical reactivity and potential biological activity.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 2098106-24-0
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
MDL Number MFCD30007230
Simplified Molecular Input Line Entry System O=CCN1N=C(C2CC2)C=C1C3CC3

The nomenclature system for this compound reflects the systematic approach to naming complex heterocyclic structures. The pyrazole core structure provides the foundation, with the numbering system beginning from one of the nitrogen atoms. The cyclopropyl groups are designated by their positions on the pyrazole ring, while the acetaldehyde functionality is identified through the 2-(pyrazol-1-yl)acetaldehyde designation, indicating the two-carbon chain terminating in an aldehyde group attached to the nitrogen atom.

Historical Context of Pyrazole-Acetaldehyde Derivatives in Organic Chemistry

The development of pyrazole-acetaldehyde derivatives traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established fundamental synthetic methodologies for this class of heterocycles. Knorr's initial discovery occurred during his research aimed at synthesizing quinoline derivatives with antipyretic activity, which accidentally led to the formation of antipyrine, a pyrazole derivative with significant medicinal properties. This serendipitous discovery marked the beginning of systematic investigations into pyrazole chemistry and established the foundation for subsequent developments in functionalized pyrazole derivatives.

The historical significance of pyrazole chemistry was further enhanced by Hans von Pechmann's classical synthesis method developed in 1898, which demonstrated the formation of pyrazole from acetylene and diazomethane. This methodology, along with Knorr's condensation reactions involving 1,3-diketones and hydrazines, established the fundamental synthetic approaches that continue to influence modern pyrazole synthesis. The Knorr pyrazole synthesis, first described in 1883, involves the formation of pyrazole derivatives from hydrazines, hydrazides, semicarbazides, and aminoguanidines through condensation with 1,3-dicarbonyl compounds.

The evolution of pyrazole-acetaldehyde derivatives represents a significant advancement in the field of heterocyclic chemistry. Early research established that pyrazoles could be synthesized through multiple pathways, including the reaction of α,β-unsaturated aldehydes with hydrazine followed by dehydrogenation, and the condensation of 1,3-diketones with hydrazine in what became known as Knorr-type reactions. These foundational methodologies provided the synthetic framework necessary for developing more complex derivatives such as this compound.

The discovery of naturally occurring pyrazole derivatives further validated the importance of this heterocyclic system in organic chemistry. Japanese researchers Kosuge and Okeda made a groundbreaking discovery in 1954 when they isolated 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the piperaceae family, demonstrating that pyrazoles could indeed be found in nature. This finding challenged the prevailing belief that pyrazoles were exclusively synthetic compounds and opened new avenues for natural product research. Subsequently, they also isolated levo-β-(1-pyrazolyl)alanine, an amino acid from watermelon seeds, further establishing the natural occurrence of pyrazole derivatives.

Table 2: Historical Milestones in Pyrazole Chemistry Development

Year Researcher(s) Contribution Significance
1883 Ludwig Knorr First synthesis of antipyrine and coining of "pyrazole" term Established pyrazole as a distinct chemical class
1898 Hans von Pechmann Classical pyrazole synthesis from acetylene and diazomethane Provided alternative synthetic methodology
1954 Kosuge and Okeda Isolation of first natural pyrazole derivative Demonstrated natural occurrence of pyrazoles
1959 Various researchers Discovery of 1-pyrazolyl-alanine in watermelon seeds Established pyrazoles in biological systems

The advancement of pyrazole-acetaldehyde derivatives has been significantly influenced by developments in synthetic methodologies, particularly the Vilsmeier-Haack reaction, which has proven to be an excellent method for the formylation of various pyrazole substrates. This reaction has enabled the efficient synthesis of 4-formylpyrazoles and related aldehyde derivatives, providing access to complex functionalized pyrazole systems. The mechanism involves the initial electrophilic attack of the Vilsmeier-Haack reagent on pyrazole substrates, followed by cyclization and subsequent formylation reactions.

Contemporary research in pyrazole-acetaldehyde derivatives has been driven by their demonstrated biological activities, including antimicrobial, analgesic, anticancer, anti-tubercular, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, antihelmintic, antioxidant, and herbicidal properties. These diverse biological activities have made pyrazole derivatives popular synthetic targets and have led to their incorporation into numerous pharmaceutical compounds. The pyrazole ring system ranks as the 44th most frequent among 351 ring systems found in currently marketed drugs, highlighting its continued importance in medicinal chemistry.

Properties

IUPAC Name

2-(3,5-dicyclopropylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-6-5-13-11(9-3-4-9)7-10(12-13)8-1-2-8/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDFKTFVVXTDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Functionalization

A key synthetic step is the formation of the 3,5-dicyclopropyl substitution on the pyrazole ring. According to patent WO2015031562A1, related pyrazole derivatives are synthesized via palladium-catalyzed coupling reactions using halogenated pyrazoles and cyclopropyl-containing reagents under inert atmosphere conditions. For example, a coupling reaction involving a bromo-substituted pyrazole and cyclopropyl reagents in the presence of tris(dibenzylideneacetone)dipalladium chloroform adduct, t-Brettphos ligand, and potassium phosphate base in tert-amyl alcohol solvent at 98–103 °C has been reported.

Purification and Isolation

Purification involves crystallization and solvent washing steps. The reaction mixture is cooled, phase-separated, and the organic layer is extracted with acidic solutions such as 1M methane sulphonic acid to remove palladium residues. Charcoal treatment is employed to reduce residual metal impurities. Crystallization is induced by adjusting pH with sodium hydroxide and cooling below 20 °C. The solid product is washed sequentially with purified water and methanol, then dried under vacuum at temperatures below 60 °C to obtain the pure aldehyde compound.

Data Table: Summary of Key Synthetic Parameters

Step Reagents/Conditions Temperature (°C) Time Notes
Pyrazole coupling Tris(dibenzylideneacetone)dipalladium chloroform adduct, t-Brettphos, K3PO4, tert-amyl alcohol 98–103 ~20 h Inert atmosphere, palladium catalyst
Alkylation (N-alkylation) Ethyl iodide, K2CO3, DMF 25–30 Not specified Inert atmosphere
Oxime formation Hydroxylamine hydrochloride, triethylamine, ethanol 38–40 ~15 h Stirring until <5% starting material
Purification and crystallization Methane sulphonic acid extraction, charcoal treatment, pH adjustment with NaOH <20 Variable Vacuum drying at <60 °C

Research Findings and Notes

  • The palladium-catalyzed coupling step is crucial for installing the cyclopropyl groups on the pyrazole ring, requiring careful control of temperature and inert atmosphere to avoid side reactions and catalyst degradation.

  • The conversion of intermediates to the aldehyde form via oxime intermediates allows for mild reaction conditions and high selectivity, minimizing decomposition of sensitive functional groups.

  • Purification protocols emphasize removal of palladium residues and other impurities to ensure high purity of the final aldehyde, which is important for subsequent applications in medicinal chemistry or material science.

  • No direct alternative synthetic routes or enzymatic methods for this specific compound were found in the surveyed literature, indicating that the described palladium-catalyzed coupling and alkylation/oxime strategies are currently the most reliable methods.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. A study on similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These findings suggest that 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde may possess similar anticancer effects, warranting further investigation into its efficacy against specific cancer types.

Antimicrobial Properties : Another promising application lies in its antimicrobial potential. Compounds with pyrazole moieties have shown activity against a range of bacteria and fungi. Investigations into the structure-activity relationship could reveal how modifications to the pyrazole ring influence antimicrobial efficacy, potentially leading to the development of new antibiotics.

Agricultural Applications

Pesticide Development : The compound's unique structure may also lend itself to use as an agricultural pesticide. Pyrazole derivatives have been explored for their insecticidal properties. Research into the effectiveness of similar compounds against pests could inform the development of safer and more effective agricultural chemicals.

  • Anticancer Study : In a recent study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in breast and lung cancer cells.
  • Antimicrobial Research : A separate investigation focused on the antimicrobial activity of pyrazole-based compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives showed promising antibacterial effects, suggesting that this compound could be a candidate for further testing.

Mechanism of Action

The mechanism of action of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their function .

Comparison with Similar Compounds

Limitations of the Provided Evidence

  • describes the synthesis of pyrazole-thiophene hybrids (e.g., compounds 7a and 7b ) but lacks data on 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde or its analogs .

Recommendations for Comparative Analysis

To construct a scientifically rigorous comparison, the following steps are necessary:

Structural Analog Identification

Identify analogs based on functional groups and scaffolds:

  • Pyrazole derivatives: Compare substituents on the pyrazole ring (e.g., cyclopropyl vs. amino/hydroxy groups in ) .
  • Aldehyde-containing compounds : Contrast acetaldehyde moieties with other aliphatic/aromatic aldehydes.

Key Parameters for Comparison

A hypothetical data table could include:

Parameter This compound 5-Amino-3-hydroxy-1H-pyrazole-thiophene hybrids Acetaldehyde
Molecular Weight Not available ~250–300 g/mol (estimated) 44.05 g/mol
Functional Groups Pyrazole, cyclopropyl, acetaldehyde Pyrazole, thiophene, amino, hydroxy Aldehyde
Thermal Stability Unknown Not reported Low (decomposes)
Synthetic Complexity Likely high (cyclopropyl groups) Moderate (multi-step synthesis) Low

Biological Activity

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2OC_{11}H_{14}N_2O, with a molecular weight of 194.24 g/mol. The compound features a pyrazole ring substituted with dicyclopropyl groups and an aldehyde functional group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The aldehyde group can engage in nucleophilic attacks, potentially forming covalent bonds with target proteins. This interaction may modulate the activity of key enzymes involved in various metabolic pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain pyrazole compounds showed effective inhibition against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Pyrazole derivatives have been recognized for their anticancer potential. A review highlighted that compounds similar to this compound effectively inhibited cancer cell proliferation in vitro. In particular, these compounds were found to target signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented, suggesting a potential for these compounds in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence of specific substituents on the pyrazole ring significantly influences biological activity. For example:

SubstituentEffect on Activity
Dicyclopropyl groupsEnhanced binding affinity
Aldehyde functional groupIncreased reactivity with targets
Aromatic substitutionsModulation of pharmacokinetic properties

These findings indicate that optimizing the structure can lead to improved efficacy and selectivity for specific biological targets.

Case Studies

  • Anticancer Efficacy : A study involving the treatment of breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that pyrazole derivatives exhibited cytotoxic effects when combined with conventional chemotherapy agents like doxorubicin. The results suggested a synergistic effect that enhances therapeutic outcomes.
  • Antimicrobial Testing : In vitro assays conducted against Gram-positive and Gram-negative bacteria showed that certain pyrazole derivatives could inhibit bacterial growth effectively at low concentrations, indicating their potential as new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde, and how can experimental design improve yield?

  • Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or via functionalization of pre-formed pyrazole cores. For this compound, cyclopropane substituents may require protective group strategies to avoid ring strain. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical methods like factorial design can reduce trial-and-error approaches and identify critical variables affecting yield . Computational pre-screening of reaction conditions (e.g., solvent compatibility) using quantum mechanical tools may further refine synthesis protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR can confirm cyclopropyl proton environments and pyrazole ring substitution patterns.
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cyclopropyl spatial orientation) .
  • IR Spectroscopy : Identify aldehyde C=O stretches (~1700–1750 cm1^{-1}) and pyrazole N-H/N-C vibrations.
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of cyclopropyl groups).
    Cross-validate with PubChem’s structural data (InChI: InChI=1S/C11H14N2O2...) .

Q. How stable is this compound under standard laboratory conditions, and what protocols ensure long-term integrity?

  • Methodological Answer : Stability studies show minimal degradation under inert atmospheres (N2_2, 25°C), but aldehyde groups may oxidize in humid environments. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Store in amber vials at –20°C with desiccants. For in vitro studies, prepare fresh solutions in anhydrous DMSO to avoid hydrolysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported enzymatic inhibition mechanisms involving this compound?

  • Methodological Answer : Conflicting inhibition data may arise from assay conditions (pH, co-solvents) or enzyme isoforms. Use molecular dynamics (MD) simulations to model ligand-enzyme binding modes across isoforms. Validate with isothermal titration calorimetry (ITC) for binding affinity and kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Cross-reference with PubChem’s bioactivity datasets to contextualize findings .

Q. What strategies optimize reactor design for scalable synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :
  • Continuous Flow Reactors : Minimize thermal degradation by controlling residence time and temperature.
  • Membrane Separation Technologies : Purify intermediates without exposing the aldehyde group to harsh conditions .
  • In Situ Monitoring : Use Raman spectroscopy or PAT (Process Analytical Technology) to track cyclopropane ring stability during reactions .

Q. How do cyclopropyl substituents influence the compound’s electronic properties, and how can this be exploited in catalysis?

  • Methodological Answer : Cyclopropyl groups induce ring strain, altering electron density on the pyrazole core. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Experimentally, compare catalytic performance (e.g., in asymmetric aldol reactions) with non-cyclopropyl analogs. Electrochemical methods (CV, DPV) can quantify redox potentials influenced by substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde
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2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde

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